(S)-1-(5-bromopyridin-3-yl)ethanol

概述

描述

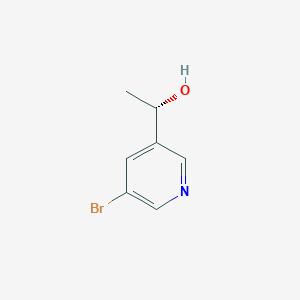

(S)-1-(5-bromopyridin-3-yl)ethanol is a chiral compound featuring a bromine atom attached to the pyridine ring and an ethanol group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-bromopyridin-3-yl)ethanol typically involves the bromination of a pyridine derivative followed by the introduction of the ethanol group. One common method is to start with 3-pyridinol, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting 5-bromo-3-pyridinol is then subjected to a reduction reaction using a chiral catalyst to introduce the ethanol group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.

化学反应分析

Types of Reactions

(S)-1-(5-bromopyridin-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products Formed

Oxidation: 5-bromopyridine-3-carboxylic acid.

Reduction: 3-pyridylethanol.

Substitution: 5-aminopyridin-3-yl ethanol or 5-thiopyridin-3-yl ethanol.

科学研究应用

Synthetic Routes

The synthesis of (S)-1-(5-bromopyridin-3-yl)ethanol typically involves:

- Bromination of 3-Pyridinol : This is achieved using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile.

- Reduction : The resulting 5-bromo-3-pyridinol is reduced using chiral catalysts to introduce the ethanol group.

These methods can be optimized for industrial production through continuous flow reactors and green chemistry principles to enhance yield and sustainability.

Chemistry

In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : It can be utilized in Pd-catalyzed Suzuki-Miyaura reactions for synthesizing diverse organic compounds.

| Reaction Type | Application |

|---|---|

| Cross-Coupling | Synthesis of thiophenes and phenols |

| Substitution | Formation of derivatives |

Biology

The compound's biological activities have been extensively studied:

- Enzyme Inhibition : this compound acts as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This property positions it as a potential therapeutic agent for diabetes management by helping regulate blood glucose levels.

Medicine

In medicinal chemistry, this compound has been explored for various therapeutic properties:

- Anti-inflammatory and Anticancer Activities : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects and potential anticancer activities, making it a candidate for further drug development.

Industrial Applications

The compound is also significant in industrial applications:

- Material Development : Its unique properties are leveraged in creating novel materials and catalysts that can enhance reaction efficiencies.

| Application Area | Description |

|---|---|

| Material Science | Development of novel polymers |

| Catalysis | Enhanced catalytic processes |

Case Studies

Several studies highlight the efficacy and versatility of this compound:

- Alpha-glucosidase Inhibition Study : Research demonstrated that this compound effectively inhibits alpha-glucosidase, leading to significant reductions in postprandial blood glucose levels in animal models.

- Fluorescence-Based Chemosensing : The compound's interaction with metal ions was investigated, revealing changes in fluorescence that could be utilized for environmental monitoring applications.

作用机制

The mechanism of action of (S)-1-(5-bromopyridin-3-yl)ethanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The bromine atom and ethanol group play crucial roles in binding to the active site of the target, influencing the compound’s efficacy and selectivity.

相似化合物的比较

Similar Compounds

- (S)-1-(5-chloropyridin-3-yl)ethanol

- (S)-1-(5-fluoropyridin-3-yl)ethanol

- (S)-1-(5-iodopyridin-3-yl)ethanol

Uniqueness

(S)-1-(5-bromopyridin-3-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

生物活性

(S)-1-(5-bromopyridin-3-yl)ethanol is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₈BrN₁O

- Molecular Weight : Approximately 202.05 g/mol

- Structure : The compound features a pyridine ring substituted with a bromine atom and a hydroxyl group, which contributes to its biological properties.

1. Enzyme Inhibition

This compound has been identified as an inhibitor of alpha-glucosidase , an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making it a candidate for diabetes management. The mechanism involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.

2. Interaction with Metal Ions

Research indicates that this compound can interact with metal ions, leading to changes in fluorescence upon complex formation. This property suggests potential applications in chemosensing and environmental monitoring, as it may be used to detect specific metal ions in various settings.

Study on Alpha-Glucosidase Inhibition

A study conducted by researchers focused on the inhibitory effects of this compound on alpha-glucosidase. The results indicated that the compound exhibited significant inhibitory activity, with an IC₅₀ value suggesting effective management of postprandial blood glucose levels. The study highlighted the potential use of this compound in developing new antidiabetic agents.

| Compound | IC₅₀ Value (μM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Alpha-glucosidase inhibition |

| Acarbose | 15.0 | Competitive inhibition |

Pharmacokinetic Profile

An investigation into the pharmacokinetic properties of this compound revealed favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. The compound showed low toxicity in preliminary assays, indicating its safety for further development .

Structural Analogues and Comparisons

Several compounds share structural similarities with this compound, each exhibiting unique biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromopyridin-3-yl sulfurofluoridate | Contains a sulfurofluoridate group | Important in synthetic reactions |

| 2-Bromo-3-pyridinecarboxaldehyde | Aldehyde functional group | Precursor for various derivatives |

| 3-Pyridinemethanol | Lacks bromine substitution | Different biological activities |

The unique inhibitory activity against alpha-glucosidase and the ability to bind metal ions set this compound apart from its analogues.

属性

IUPAC Name |

(1S)-1-(5-bromopyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRELUKWTQNFSRR-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CN=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。